molecular formula C12H15NO2 B13223777 3-Ethyl-3-methyl-2,3-dihydro-1H-indole-7-carboxylic acid

3-Ethyl-3-methyl-2,3-dihydro-1H-indole-7-carboxylic acid

Cat. No.: B13223777
M. Wt: 205.25 g/mol
InChI Key: HPRCZEIWULPOEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-3-methyl-2,3-dihydro-1H-indole-7-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Chemical Reactions Analysis

3-Ethyl-3-methyl-2,3-dihydro-1H-indole-7-carboxylic acid undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-Ethyl-3-methyl-2,3-dihydro-1H-indole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Biological Activity

3-Ethyl-3-methyl-2,3-dihydro-1H-indole-7-carboxylic acid is an indole derivative that has garnered attention due to its diverse biological activities. Indoles are known for their roles in various biological processes and therapeutic applications, making them significant in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

The molecular formula of this compound is C10H11NO2C_{10}H_{11}NO_2 with a molecular weight of 177.20 g/mol. Its structure includes a carboxylic acid functional group, which is pivotal for its biological activity.

PropertyValue
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
IUPAC NameThis compound
InChI KeyNBAPWWFPSAIMRX-UHFFFAOYSA-N

Anticancer Properties

Research indicates that indole derivatives, including this compound, exhibit significant anticancer activity. A study demonstrated that certain indole derivatives can induce apoptosis in cancer cells by modulating apoptotic pathways and inhibiting anti-apoptotic proteins .

Case Study:
In a comparative study involving various indole derivatives against colorectal carcinoma (HCT116) and lung carcinoma (A549) cell lines, the IC50 values for these compounds ranged from 6.76 µg/mL to over 200 µg/mL. The compound's ability to enhance caspase production further supports its potential as a chemotherapeutic agent .

Antimicrobial Activity

Indole derivatives have also shown promising antimicrobial properties. The minimum inhibitory concentration (MIC) of related compounds against Staphylococcus aureus and Candida albicans has been reported to be as low as 0.98 µg/mL for some derivatives . This suggests that this compound could possess similar antimicrobial efficacy.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Apoptosis Induction : The compound may activate caspases, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It influences cell cycle checkpoints, preventing cancer cells from proliferating.
  • Antimicrobial Mechanisms : It disrupts bacterial cell membranes or inhibits essential bacterial enzymes.

Comparison with Related Compounds

To better understand the unique properties of this compound, it can be compared with other indole derivatives:

Compound NameIC50 (µg/mL) HCT116IC50 (µg/mL) A549Mechanism of Action
3-Ethyl-3-methyl...6.76>200Apoptosis induction
Indole-3-acetic acidN/AN/APlant hormone; growth modulation
1-Methylindole...N/AN/AAntimicrobial properties

Research Findings

Recent studies have highlighted the potential of indole derivatives in drug development:

  • Anticancer Activity : A study showed that compounds with similar structures significantly inhibited cancer cell proliferation and promoted apoptosis through various cellular pathways .
  • Antimicrobial Efficacy : Indoles exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting their utility in treating infections caused by resistant strains .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

3-ethyl-3-methyl-1,2-dihydroindole-7-carboxylic acid

InChI

InChI=1S/C12H15NO2/c1-3-12(2)7-13-10-8(11(14)15)5-4-6-9(10)12/h4-6,13H,3,7H2,1-2H3,(H,14,15)

InChI Key

HPRCZEIWULPOEN-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNC2=C(C=CC=C21)C(=O)O)C

Origin of Product

United States

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